molecular formula C8H4Br2F4 B2489098 2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene CAS No. 2090283-00-2

2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B2489098
CAS No.: 2090283-00-2
M. Wt: 335.922
InChI Key: ZYCNJNMSDGKDKH-UHFFFAOYSA-N
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Description

This compound is a polyhalogenated benzene derivative featuring bromo (Br) and bromomethyl (CH2Br) groups at positions 2 and 3, a fluoro (F) group at position 4, and a trifluoromethyl (CF3) group at position 1. Its molecular formula is C8H4Br2F4 (molecular weight: 335.93 g/mol). The trifluoromethyl group imparts strong electron-withdrawing effects, while the bromine substituents enhance reactivity in nucleophilic substitution or coupling reactions. This compound is typically used in pharmaceutical and agrochemical synthesis as a versatile intermediate .

Properties

IUPAC Name

3-bromo-2-(bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(7(4)10)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCNJNMSDGKDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090283-00-2
Record name 2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the fluorine and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene exerts its effects depends on its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the desired effects.

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Name (CAS) Substituents (Position) Molecular Formula MW (g/mol) Purity Hazard Class Key Applications
2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene Br (2), CH2Br (3), F (4), CF3 (1) C8H4Br2F4 335.93 N/A H314 (Skin corrosion) Pharmaceutical intermediates
2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene (239135-48-9) CH2Br (2), F (4), CF3 (1) C8H5BrF4 257.02 N/A H314 Organic synthesis
2-Bromo-3-chloro-4-fluoro-1-methylbenzene (1783823-53-9) Br (2), Cl (3), F (4), CH3 (1) C7H5BrClF 237.47 95% Not specified Material science
2-Iodo-5-(trifluoromethyl)benzyl bromide I (2), CH2Br (substituent), CF3 (5) C8H5BrF3I 364.93 97% Not specified Cross-coupling reactions
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (105529-58-6) Br (4), F (2), OCF3 (1) C7H3BrF4O 275.00 N/A Not specified Electronic materials

Structural and Reactivity Differences

Halogenation Patterns :

  • The target compound has two bromine atoms (Br at C2 and CH2Br at C3), enhancing its reactivity in substitution reactions compared to analogs like 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene (only one Br at C2) .
  • Replacement of CF3 with methyl (CH3) in 2-Bromo-3-chloro-4-fluoro-1-methylbenzene reduces electron-withdrawing effects, lowering stability in polar solvents .

Electron-Withdrawing Groups :

  • Trifluoromethyl (CF3) vs. Trifluoromethoxy (OCF3) : CF3 directly withdraws electrons via inductive effects, while OCF3 acts through resonance, making the latter less deactivating. This impacts reaction rates in aromatic electrophilic substitutions .

Steric and Electronic Effects :

  • 2-Iodo-5-(trifluoromethyl)benzyl bromide contains iodine, which is bulkier and less electronegative than bromine. This reduces its reactivity in SN2 reactions but enhances utility in Suzuki-Miyaura couplings .

Biological Activity

2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene, with the molecular formula C8H4Br2F4C_8H_4Br_2F_4, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple bromine and fluorine substituents, which can influence its reactivity and interaction with biological systems.

Chemical Structure

The structural formula of this compound can be represented as follows:

  • SMILES Notation : C1=CC(=C(C(=C1C(F)(F)F)Br)CBr)F
  • InChI : InChI=1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(7(4)10)8(12,13)14/h1-2H,3H2

Antimicrobial Properties

Halogenated aromatic compounds have been documented for their antimicrobial properties. For instance, studies indicate that brominated and fluorinated compounds can exhibit significant activity against various bacterial strains and fungi. The presence of electronegative halogens enhances lipophilicity and membrane penetration, which may contribute to their effectiveness as antimicrobial agents.

Anticancer Potential

Research on structurally similar compounds suggests potential anticancer activities. For example, derivatives of brominated benzene have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique electronic properties imparted by the trifluoromethyl and bromomethyl groups could play a role in modulating these effects.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study investigating the synthesis of brominated quinoxaline derivatives, compounds similar to this compound were evaluated for their anticancer properties. One derivative demonstrated an IC50 value of 1.9 µg/mL against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL). These findings suggest that halogenated compounds may possess significant anticancer potential .

Case Study 2: Antimicrobial Activity Assessment

A comparative study examined various halogenated benzene derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions, particularly bromine and fluorine, significantly enhanced antimicrobial activity. Compounds exhibiting a higher degree of halogenation often showed increased potency .

Data Tables

Property Value
Molecular FormulaC₈H₄Br₂F₄
Melting PointNot available
Boiling PointNot available
Predicted Collision Cross Section (Ų)Varies with adduct
Anticancer IC50 (HCT-116)1.9 µg/mL
Antimicrobial EfficacySignificant against various strains

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